molecular formula C10H8BrFO2 B3022651 Methyl 4-bromo-2-fluorocinnamate CAS No. 149947-09-1

Methyl 4-bromo-2-fluorocinnamate

Cat. No. B3022651
CAS RN: 149947-09-1
M. Wt: 259.07 g/mol
InChI Key: XRTIKCDGWXFCNF-HWKANZROSA-N
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Description

Methyl 4-bromo-2-fluorocinnamate is a compound that is closely related to various research studies focusing on the structural and spectroscopic analysis of similar molecules. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of structurally related compounds, such as methyl 4-hydroxycinnamate and its derivatives, which can be used to infer certain properties and reactivities of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, has been reported using cross-coupling reactions and diazotization methods . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of this compound by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure and conformational heterogeneity of methyl 4-hydroxycinnamate have been studied using UV-IR spectroscopy and quantum chemical calculations . These studies reveal the presence of different conformers and provide vibrational markers for their identification. The influence of isotopic substitution and water complexation on the structure has also been investigated . These findings can be extrapolated to this compound to predict its conformational flexibility and the potential impact of substituents on its structure.

Chemical Reactions Analysis

The reactivity of substituted ethyl α-bromocinnamates with tetrabutyl ammonium fluoride (TBAF) has been explored, showing that the position of the substituent significantly affects the reaction outcome . This suggests that the reactivity of this compound could also be influenced by the presence of the fluorine atom and the ester group, potentially leading to selective transformations under certain conditions.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, they do provide data on related compounds. For instance, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol has been characterized using various spectroscopic techniques, and its electronic properties have been investigated using DFT calculations . These techniques could be applied to this compound to determine its physical and chemical properties, such as vibrational frequencies, electronic absorption spectra, and molecular electrostatic potential.

Scientific Research Applications

Synthesis Techniques

  • Methyl 4-fluorocinnamate, closely related to Methyl 4-bromo-2-fluorocinnamate, is synthesized using strongly acidic cationic exchange resin as a catalyst. This method is cost-efficient and suitable for large-scale preparation of chiral medicinal materials (Si, 2004).

Application in Dye Synthesis

  • 4-Bromo-3-methylanisole, derived from a similar bromination process, is used in synthesizing black fluorane dye, an essential component in thermal paper manufacturing. This is achieved through a continuous homogeneous bromination technology in a modular microreaction system (Xie et al., 2020).

Intermediate in Pharmaceutical Synthesis

  • 2-Fluoro-4-bromobiphenyl, an intermediate compound similar to this compound, is used in manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu et al., 2009).

Antiviral Research

  • Compounds structurally similar to this compound, like 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, show potent antiviral activity against Herpes Simplex Virus (HSV), indicating the potential use of such compounds in antiviral therapies (Watanabe et al., 1983).

Chemical Analysis and Spectroscopy

  • Studies on 13C and 19F NMR spectra of substituted ethyl α-fluorocinnamates, similar in structure to this compound, provide insights into substituent effects on chemical shifts, relevant in chemical analysis and structure determination (Robinson et al., 1990).

Stereoselective Synthesis

  • Research in stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, where compounds structurally akin to this compound are used, demonstrates the significance of these compounds in developing enantioselective synthetic methodologies (Laue et al., 2000).

Palladium-Catalyzed Reactions

  • Palladium-catalyzed stereoconvergent formylation of β-bromo-β-fluorostyrenes, closely related to this compound, offers a route to α-fluorocinnamic aldehydes and β-fluorocinnamic alcohols, highlighting the compound's utility in advanced organic synthesis (Zemmouri et al., 2011).

properties

IUPAC Name

methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTIKCDGWXFCNF-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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